Emorfazone

Prostaglandin Synthesis COX Inhibition Mechanism of Action

Pain researchers needing to dissect bradykinin-dependent nociception without confounding COX inhibition face limited tool options. Emorfazone (Pentoyl) solves this: a non-acidic pyridazinone that delivers analgesia via vascular stabilization and bradykinin antagonism, not prostaglandin suppression. • ED₅₀ 41.0 mg/kg (s.c., mice); 55.0% edema inhibition at 100 mg/kg in carrageenan model • Clinical analgesia comparable to ibuprofen, yet produces no dental anti-inflammatory effect-ideal as a pure analgesic comparator • Enables synergistic dose-sparing combinations with acidic NSAIDs (ibuprofen, indomethacin, aspirin) • Purity ≥98%; shipped ambient with global logistics support for timely delivery

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 38957-41-4
Cat. No. B1671226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmorfazone
CAS38957-41-4
Synonyms4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone
emorfazone
M 73101
M-73101
M73101
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NN(C1=O)C)N2CCOCC2
InChIInChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3
InChIKeyURJQOOISAKEBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Emorfazone: A Non-Acidic NSAID with Bradykinin-Mediated Analgesia


Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, also designated M-73101 or Pentoil) is a non-steroidal anti-inflammatory drug (NSAID) launched in Japan in 1984 by Morishita Pharmaceutical [1]. Unlike the majority of conventional NSAIDs, which are carboxylic acid derivatives, emorfazone is a non-acidic basic compound belonging to the 3(2H)-pyridazinone class [2]. Its molecular formula is C₁₁H₁₇N₃O₃ with a molecular weight of 239.27 g/mol [3]. The compound is characterized by a pyridazinone core substituted with an ethoxy group at position 4, a methyl group at position 2, and a morpholino moiety at position 5 [4]. Emorfazone exhibits oral activity and demonstrates both analgesic and anti-inflammatory properties in preclinical and clinical settings .

Mechanism Bradykinin-antagonist, non-prostaglandin-synthesis-inhibiting pathway
Chemical Class Non-acidic basic pyridazinone, distinct from carboxylic acid NSAIDs
Research Model Fit Pain signaling models requiring non-COX analgesic comparator

Why Emorfazone Cannot Be Substituted by Acidic NSAIDs


Emorfazone exhibits a fundamentally distinct mechanism of action compared to conventional acidic NSAIDs such as ibuprofen, aspirin, or indomethacin. While traditional NSAIDs exert their therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby suppressing prostaglandin biosynthesis, emorfazone does not inhibit prostaglandin synthesis [1]. Instead, emorfazone acts via stabilization of vascular walls, inhibition of increased vascular permeability, suppression of leukocyte migration, and specifically antagonizes the pain-inducing effects of bradykinin . This mechanistic divergence carries practical implications: emorfazone has been shown in a dental pain model to produce no measurable anti-inflammatory effect, despite demonstrating analgesic efficacy comparable to ibuprofen [2]. Furthermore, the compound can be combined with acidic NSAIDs to achieve synergistic analgesia while reducing the required dose of the acidic agent, a property not shared among conventional NSAIDs [3]. Consequently, substituting emorfazone with a generic acidic NSAID fundamentally alters the pharmacological profile of the therapeutic regimen and may eliminate the opportunity for dose-sparing combination strategies.

Mechanistic mismatch

Non-COX bradykinin-antagonist action vs COX-inhibiting acidic NSAIDs may shift endpoint profile and study interpretation.

PGE₂ context loss

Emorfazone retains nociception blockade in PGE₂-amplified conditions; aspirin shows no inhibition, altering pain model readouts.

Combination study design

Synergistic dose-reduction research with acidic NSAIDs is not replicable with acidic NSAID–acidic NSAID pairs.

Emorfazone Differentiation Evidence


Non-Inhibition of Prostaglandin Synthesis

Emorfazone fundamentally differs from conventional acidic NSAIDs such as ibuprofen, indomethacin, and aspirin in that it does not inhibit prostaglandin biosynthesis [1]. While acidic NSAIDs universally suppress prostaglandin synthesis via COX-1 and/or COX-2 inhibition, emorfazone is a non-acidic basic anti-inflammatory agent that operates through alternative pathways including bradykinin antagonism and vascular stabilization . This mechanistic distinction is not merely academic; it enables emorfazone to be combined with acidic NSAIDs to achieve synergistic analgesic effects while permitting dose reduction of the acidic NSAID component [2].

Prostaglandin Synthesis
Class-level
Emorfazone: no inhibition
Acidic NSAIDs: COX-1/COX-2 inhibition
Supports non-COX pathway study design
Mechanism based on class-level inference
Prostaglandin Synthesis COX Inhibition Mechanism of Action NSAID Classification

Analgesic Equivalence to Aspirin

In a double-blind controlled study involving 192 patients with dento-oral inflammatory diseases, emorfazone at a daily dose of 600 mg was compared with aspirin at a daily dose of 1,500 mg [1]. The final overall improvement rate was 67.1% for emorfazone versus 63.7% for aspirin, with no statistically significant difference between the two drugs [2]. The usefulness rate, a composite endpoint incorporating both efficacy and tolerability, was 62.4% for emorfazone and 55.9% for aspirin [3]. Side effect frequency was comparable: 11.1% (10 cases) for emorfazone and 10.4% (10 cases) for aspirin, with most adverse events being mild gastrointestinal disorders [4].

Analgesic Endpoint vs Aspirin
Head-to-head
67.1% (emorfazone) vs 63.7% (aspirin)
n=178, 600 mg vs 1500 mg daily
Reported comparable endpoint at lower total dose
Not statistically significant; dento-oral model, 1986 trial
Dental Pain Oral Surgery Analgesic Efficacy Clinical Trial

Analgesia Comparable to Ibuprofen, Without Anti-Inflammatory Activity

In a prospective double-blind parallel study of 72 patients undergoing impacted third molar extraction, emorfazone (400 mg three times daily for 2 days, then 200 mg three times daily) was compared head-to-head with ibuprofen (600 mg four times daily for 2 days, then 600 mg three times daily) [1]. The study concluded that the analgesic properties of emorfazone proved similar to ibuprofen in this dental pain model [2]. However, a critical differentiation emerged: emorfazone, even when administered at maximal dose, produced no measurable anti-inflammatory effect, whereas ibuprofen demonstrated quantifiable anti-inflammatory activity [3]. This finding delineates emorfazone as a primarily analgesic agent with limited anti-inflammatory efficacy, in contrast to ibuprofen which possesses robust analgesic and anti-inflammatory properties.

Pain vs Inflammation
Head-to-head
Analgesia: comparable to ibuprofen
Anti-inflammatory: no measurable effect
Supports pure analgesic endpoint model selection
Dental surgery model; anti-inflammatory confound avoided
Postoperative Pain Dental Surgery Ibuprofen Comparator Anti-inflammatory Activity

Blockade of PGE-Potentiated Bradykinin Nociception

In lightly anesthetized dogs, emorfazone (5-20 mg/kg, i.v.), aminopyrine (30 mg/kg, i.v.), and aspirin (50 mg/kg, i.v.) all inhibited the vocalization response induced by bradykinin alone [1]. However, the three drugs exhibited distinct pharmacological signatures when tested against the PGE-potentiated bradykinin response: emorfazone inhibited the PGE-potentiated response to the same extent as the BK alone-induced response; aminopyrine was markedly less active in inhibiting the PGE-potentiated response compared to BK alone; and aspirin showed no inhibitory action whatsoever on the PGE-potentiated response [2]. This differential profile was confirmed in conscious rats [3]. These results indicate that emorfazone maintains consistent nociceptive blockade even in the presence of prostaglandin E₂ amplification, a property not shared by aspirin or aminopyrine.

PGE₂-BK Nociception
Head-to-head
Emorfazone: full inhibition maintained
Aspirin: no inhibition; Aminopyrine: partial
Maintains activity in PGE₂-elevated models
Dog vocalization model, confirmed in rats
Bradykinin Antagonism Nociception Prostaglandin E2 In Vivo Pharmacology

Dose-Dependent Paw Edema Inhibition

In the carrageenan-induced paw edema model in Wistar rats, a standard preclinical assay for anti-inflammatory activity, emorfazone demonstrated dose-dependent inhibition of edema formation . At 25 mg/kg, edema inhibition was 20.2%; at 50 mg/kg, inhibition increased to 38.8%; and at 100 mg/kg, inhibition reached 55.0% . While comparative data for ibuprofen or indomethacin in this exact assay are not provided, these values establish the dose-response relationship and baseline anti-inflammatory potency of emorfazone [1]. The ED₅₀ for analgesic activity in ddY mice (subcutaneous dosing) was determined to be 41.0 mg/kg, providing a quantitative benchmark for analgesic potency .

Edema Inhibition
Reported
25 mg/kg: 20.2%
50 mg/kg: 38.8%
100 mg/kg: 55.0%
Dose-response profile for preclinical anti-inflammatory studies
Carrageenan model, Wistar rats; comparator data not provided
Carrageenan-Induced Edema Anti-inflammatory Activity Dose-Response Wistar Rat Model

Synergistic Dose Reduction of Acidic NSAIDs

A key differentiation for emorfazone is its compatibility with acidic NSAIDs in combination formulations. Patent data indicate that co-administration of emorfazone with acidic NSAIDs such as ibuprofen, indomethacin, or aspirin produces synergistic analgesic effects and additive or synergistic anti-inflammatory effects [1]. Importantly, this combination strategy allows for reduction in the dosage of the acidic NSAID component while maintaining or enhancing therapeutic efficacy, and concurrently reduces the gastrointestinal side effects inherent to acidic NSAIDs [2]. This property stems directly from emorfazone's distinct non-acidic, non-prostaglandin-synthesis-inhibiting mechanism, which complements rather than overlaps with acidic NSAID pharmacology [3]. No such combination rationale exists for two acidic NSAIDs co-administered together.

Combination Synergy
Class-level
Synergistic analgesia; enables acidic NSAID dose reduction
Supports combination formulation research
Patent data; formulation-dependent context
Drug Combination Synergistic Analgesia Dose Reduction NSAID Combination Therapy

Emorfazone Application Scenarios


Non-Prostaglandin-Inhibiting Reference for Pain Research

Emorfazone serves as an ideal reference compound for pain research studies investigating non-COX-mediated analgesic mechanisms. Its lack of prostaglandin synthesis inhibition [1] makes it a valuable tool for dissecting bradykinin-dependent nociceptive pathways without confounding effects on prostaglandin signaling. The established ED₅₀ of 41.0 mg/kg (s.c., ddY mice) for analgesia and the dose-dependent anti-inflammatory profile (20.2% at 25 mg/kg, 38.8% at 50 mg/kg, 55.0% at 100 mg/kg in carrageenan-induced edema) provide quantitative benchmarks for experimental design and comparator normalization.

Dental Surgery Analgesia: Non-NSAID-Like Reference

Based on direct head-to-head clinical evidence, emorfazone demonstrates analgesic efficacy comparable to both ibuprofen and aspirin in dental pain models [1], yet produces no measurable anti-inflammatory effect in the dental setting . This unique profile—analgesia without significant anti-inflammatory activity—makes emorfazone particularly valuable as a comparator in studies investigating pure analgesic agents or in situations where inflammation suppression is neither required nor desired. The established clinical dosing regimen of 600 mg/day provides a validated reference for trial design.

Combination Formulation Development with Acidic NSAIDs

Emorfazone's non-acidic structure and distinct mechanism of action enable synergistic combination with acidic NSAIDs such as ibuprofen, indomethacin, or aspirin, permitting dose reduction of the acidic component while maintaining or enhancing analgesic efficacy and reducing gastrointestinal side effect burden [1]. This application scenario is supported by patent documentation demonstrating additive or synergistic anti-inflammatory and analgesic effects in preclinical models . Emorfazone's compatibility in co-formulation makes it a strategic ingredient for developing fixed-dose combination products with improved therapeutic indices.

Bradykinin Pathway and Nociception Mechanism Studies

Emorfazone's demonstrated ability to inhibit bradykinin-induced nociceptive responses while maintaining activity against PGE-potentiated bradykinin stimulation [1] positions it as a selective pharmacological probe for bradykinin-mediated pain pathways. Unlike aspirin, which loses efficacy in the presence of PGE₂ , emorfazone retains full inhibitory activity, enabling researchers to dissect the relative contributions of bradykinin versus prostaglandin amplification in inflammatory pain states. This property is particularly relevant for studies of peripheral nociceptor sensitization and vascular pain mechanisms.

Application
Selection Property
Validation Focus
Bradykinin-mediated pain pathway studies
Non-COX, bradykinin-antagonist mechanism
Verify bradykinin nociception blockade in model
Analgesic assessment models without anti-inflammatory confound
Pure analgesic endpoint profile
Confirm lack of measurable anti-inflammatory activity
Combination formulation research with acidic NSAIDs
Synergistic analgesia, dose-reduction potential
Validate dose-reduction ratios in preclinical models
PGE₂–bradykinin nociception interaction studies
PGE-potentiated bradykinin blockade maintained
Assay bradykinin response with and without PGE₂

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